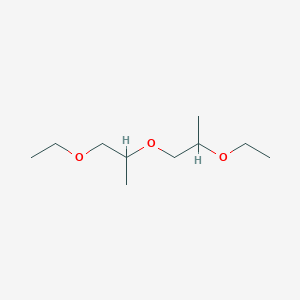
1-Ethoxy-2-(2-ethoxypropoxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-2-(2-ethoxypropoxy)propane is an organic compound with the molecular formula C8H18O3. It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Ethoxy-2-(2-ethoxypropoxy)propane can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
化学反応の分析
Types of Reactions
1-Ethoxy-2-(2-ethoxypropoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
1-Ethoxy-2-(2-ethoxypropoxy)propane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is utilized in biochemical assays and as a medium for cell culture.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of 1-Ethoxy-2-(2-ethoxypropoxy)propane involves its interaction with various molecular targets. The ethoxy groups in the compound can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound in different environments. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.
類似化合物との比較
Similar Compounds
1-Ethoxy-2-propanol: Similar in structure but with only one ethoxy group.
2-Ethoxypropane: Another related compound with a simpler structure.
Uniqueness
1-Ethoxy-2-(2-ethoxypropoxy)propane is unique due to its dual ethoxy groups, which provide distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
特性
CAS番号 |
852049-70-8 |
|---|---|
分子式 |
C10H22O3 |
分子量 |
190.28 g/mol |
IUPAC名 |
1-ethoxy-2-(2-ethoxypropoxy)propane |
InChI |
InChI=1S/C10H22O3/c1-5-11-7-9(3)13-8-10(4)12-6-2/h9-10H,5-8H2,1-4H3 |
InChIキー |
ZIKLJUUTSQYGQI-UHFFFAOYSA-N |
正規SMILES |
CCOCC(C)OCC(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


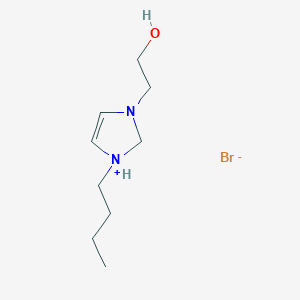
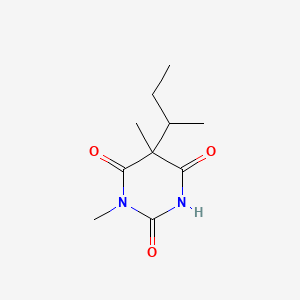



![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)
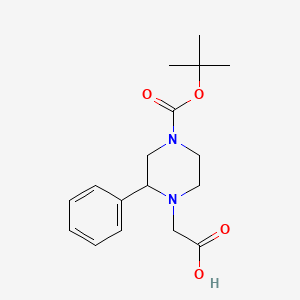
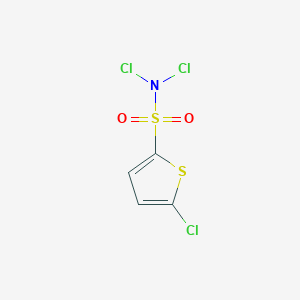
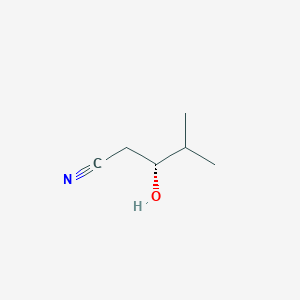
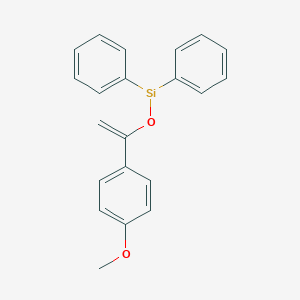
![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
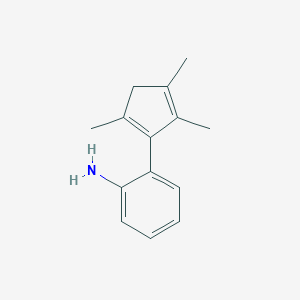
![Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B14178616.png)
![2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14178621.png)
